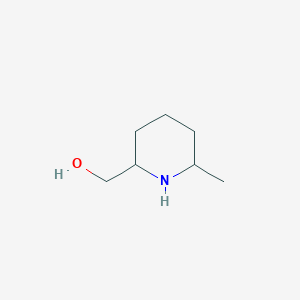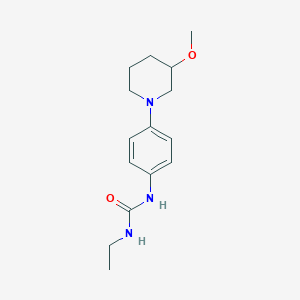![molecular formula C22H12F3N3 B2521712 6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-48-0](/img/structure/B2521712.png)
6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazoloquinoline family, which is known for its diverse pharmacological activities. The pyrazoloquinoline core is a fused heterocyclic structure that has been the subject of various synthetic efforts due to its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related pyrazoloquinoline derivatives has been described in the literature. For instance, a method for synthesizing 3-amino-6/8-substituted-1H-pyrazolo[4,3-c]quinolines involves a closed ring reaction of 4-amino-3-aryl-5-mercapto-s-1,2,4-triazoles with 1,4-dihydro-4-oxo-quinoline-3-carboxylic acids, followed by a ring-opening reaction in the presence of hydrazine hydrate . This method offers a straightforward approach to constructing the pyrazoloquinoline core under mild conditions using readily available materials.
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives has been studied, revealing that the core is almost planar, as seen in the case of "6-Fluoro-1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinoline benzene hemisolvate" . The planarity of the core is crucial for the photophysical properties and potential intermolecular interactions, such as π-π stacking, which can influence the solid-state properties of these compounds.
Chemical Reactions Analysis
The reactivity of pyrazoloquinoline derivatives can be influenced by various substituents on the core structure. For example, amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline exhibit solvatochromism, acidochromism, and can participate in electron transfer processes . These properties suggest that the compound may also exhibit interesting reactivity patterns, especially in response to changes in pH or solvent environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives are closely related to their molecular structure. The photophysical properties, such as fluorescence and solvatochromism, are significant for the implementation of molecular logic switches, as demonstrated by the amino derivatives of pyrazoloquinoline . The presence of fluorine atoms in the compound of interest suggests that it may have unique electronic properties due to the electronegativity of fluorine, which can affect the electron distribution within the molecule.
Applications De Recherche Scientifique
Reactivity and Synthesis
A study on unsymmetrical difluoroaromatic compounds, including pyrazoloquinolines, reveals their potential in the synthesis of high-molecular-weight polyethers. These compounds' reactivities were estimated using NMR spectral data and quantum-chemical calculations, indicating their suitability for further chemical transformations (Keshtov et al., 2002).
Photophysical and Electrochemical Properties
The influence of fluorine atoms on the photophysical and electrochemical properties of pyrazoloquinoline derivatives has been studied, showing modifications in fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band positions. These changes suggest applications in fluorescent dyes and light-emitting devices (Szlachcic & Uchacz, 2018).
Fluorescence Quenching
Research on pyrazoloquinoline derivatives highlights their potential as efficient organic fluorescent materials. The quenching of fluorescence by protonation in the presence of protic acid is reversible, which could be utilized in sensing applications (Mu et al., 2010).
Molecular Logic Switches
The study of amino derivatives of pyrazoloquinoline for their photophysical properties and implementation as molecular logic switches demonstrates their potential in developing advanced molecular sensors and devices. The research explores solvatochromism, acidochromism, and the solid-state fluorescence of these compounds (Uchacz et al., 2016).
Electroluminescent Properties
Organic dyes containing pyrazoloquinoline chromophores have been synthesized and studied for their electroluminescent properties. These compounds exhibit red-shifted absorption/emission spectra and are promising materials for organic light-emitting diodes (OLEDs) (Wan et al., 2015).
Cellular Imaging Applications
The synthesis of novel pyranoquinoline and phenanthroline derivatives and their interactions with proteins highlight their potential use in mammalian cell imaging. These compounds exhibit staining properties and can serve as fluorophores binding with protein molecules (Majumdar et al., 2014).
Orientations Futures
The future directions for research on “6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by quinolines, there is significant potential for the development of new therapeutic agents .
Propriétés
IUPAC Name |
6,8-difluoro-1-(3-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F3N3/c23-14-7-4-8-16(9-14)28-22-17-10-15(24)11-19(25)21(17)26-12-18(22)20(27-28)13-5-2-1-3-6-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWMCINFEVOKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-(4-chlorophenyl)-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2521630.png)
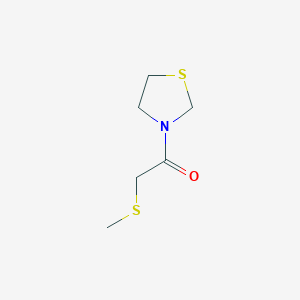
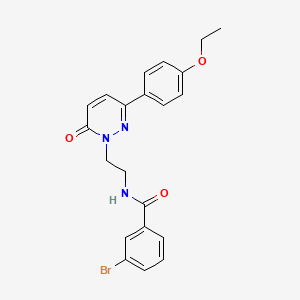
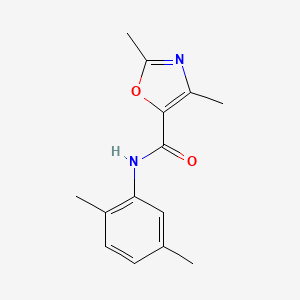
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2521636.png)
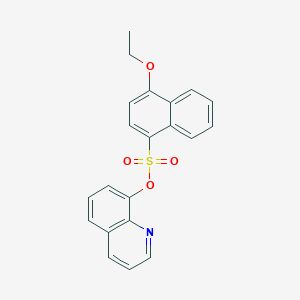
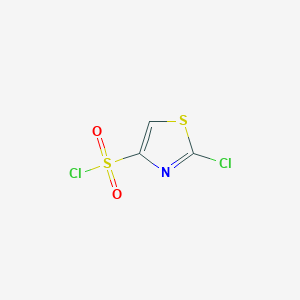
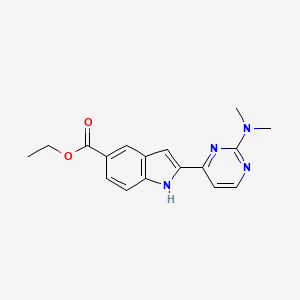
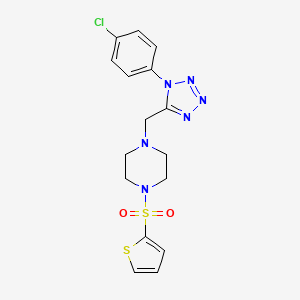
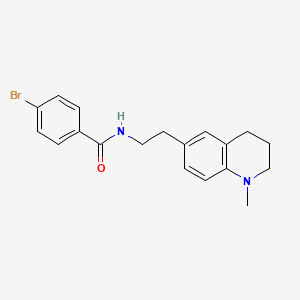
![1-benzyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2521648.png)
